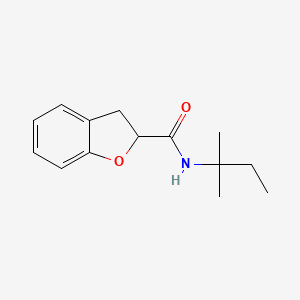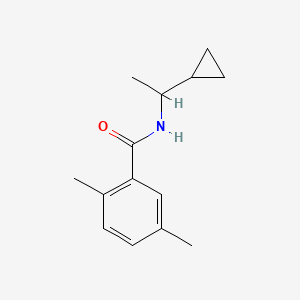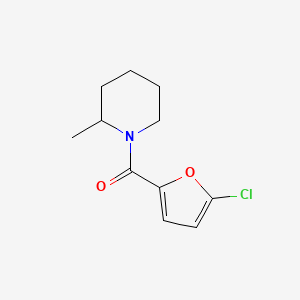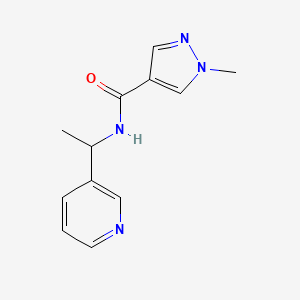
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as CP 94,253, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to exhibit a high affinity for the CB1 receptor.
Mecanismo De Acción
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 acts as a potent agonist of the CB1 receptor, which is predominantly expressed in the central nervous system. Activation of the CB1 receptor has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, pain, and inflammation.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in preclinical models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, it has been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 is its high affinity for the CB1 receptor, which allows for precise targeting of the central nervous system. Additionally, it has been shown to exhibit a favorable safety profile in preclinical studies. However, one of the main limitations of N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 is its relatively short half-life, which may limit its therapeutic potential.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253. One area of interest is its potential applications in the treatment of anxiety and depression. Additionally, further research is needed to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is a need for further research to optimize the pharmacokinetic properties of N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 to improve its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with cyclopropylmethylamine. The reaction is typically carried out under acidic conditions, and the resulting product is purified through a series of chromatographic techniques.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide 94,253 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies. Additionally, it has been shown to have potential applications in the treatment of anxiety and depression.
Propiedades
IUPAC Name |
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(10-2-3-10)15-14(16)11-4-5-12-13(8-11)18-7-6-17-12/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGRMHFQETVXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dimethylphenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7515708.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-methylbutan-1-one](/img/structure/B7515715.png)

![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7515726.png)



![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)



